molecular formula C8H8N4O B2926838 (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 857653-92-0

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B2926838
Key on ui cas rn: 857653-92-0
M. Wt: 176.179
InChI Key: VWSKAKZXPVMTLX-UHFFFAOYSA-N
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Patent
US08207147B2

Procedure details

Trifluoroacetic acid (6.5 ml) was added to a solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)carbamic acid tert-butyl ester (Preparation 8, 420 mg, 1.52 mmol in CH2Cl2 (10 ml) and the mixture stirred at rt for 2 h. The solvent was evaporated and the residue dissolved in EtOAc (100 ml). After washing with saturated aqueous Na2CO3 (25 ml), the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml) and the combined organic phases dried (MgSO4). The solvent was removed to afford the title compound: RT=0.25 min; m/z (ES+)=177.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][CH2:15][C:16]1[O:20][N:19]=[C:18]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[N:17]=1)(C)(C)C>C(Cl)Cl>[N:24]1[CH:23]=[CH:22][C:21]([C:18]2[N:17]=[C:16]([CH2:15][NH2:14])[O:20][N:19]=2)=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=NC(=NO1)C1=CC=NC=C1)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
After washing with saturated aqueous Na2CO3 (25 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NOC(=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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